1,3-Dimethyl-6-{[3-(trifluoromethyl)anilino]methyl}[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione
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Overview
Description
1,3-Dimethyl-6-{[3-(trifluoromethyl)anilino]methyl}[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione is a complex organic compound that features a trifluoromethyl group, an anilino group, and a thiazolo[2,3-F]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-{[3-(trifluoromethyl)anilino]methyl}[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the trifluoromethyl and anilino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce new functional groups onto the compound .
Scientific Research Applications
1,3-Dimethyl-6-{[3-(trifluoromethyl)anilino]methyl}[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-{[3-(trifluoromethyl)anilino]methyl}[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with cellular receptors to modulate signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: This compound also contains a trifluoromethyl group and is used in similar chemical reactions.
6-Amino-1,3-dimethyluracil: This compound shares the 1,3-dimethyluracil core but has an amino group instead of the thiazolo[2,3-F]purine structure.
2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-: Another compound with a similar core structure but lacking the trifluoromethyl and anilino groups.
Uniqueness
1,3-Dimethyl-6-{[3-(trifluoromethyl)anilino]methyl}[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione is unique due to its combination of the trifluoromethyl group, anilino group, and thiazolo[2,3-F]purine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C17H14F3N5O2S |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2,4-dimethyl-8-[[3-(trifluoromethyl)anilino]methyl]purino[8,7-b][1,3]thiazole-1,3-dione |
InChI |
InChI=1S/C17H14F3N5O2S/c1-23-13-12(14(26)24(2)16(23)27)25-11(8-28-15(25)22-13)7-21-10-5-3-4-9(6-10)17(18,19)20/h3-6,8,21H,7H2,1-2H3 |
InChI Key |
AQWDYKKHJANTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=CSC3=N2)CNC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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